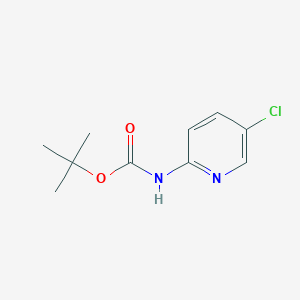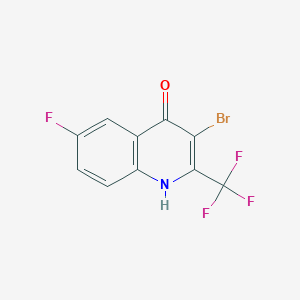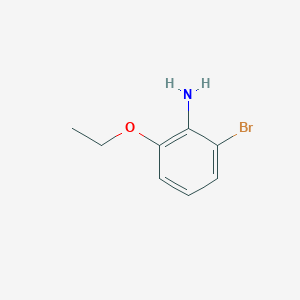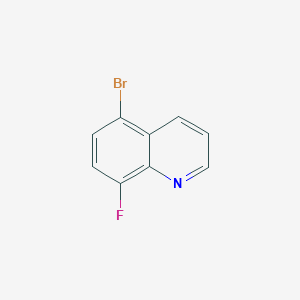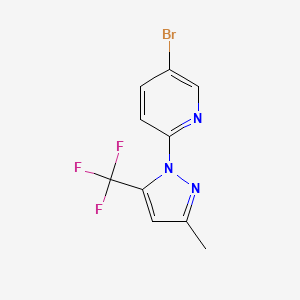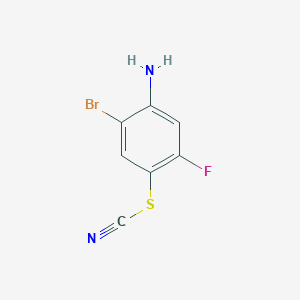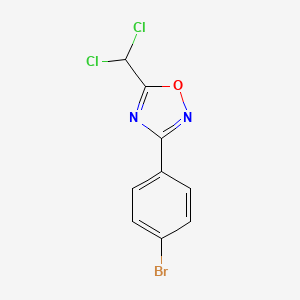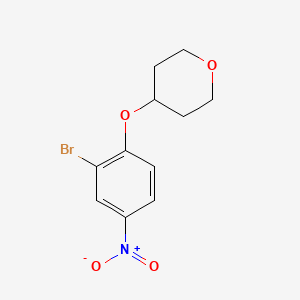
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate (TBCFPPC) is a piperazine-carboxylate compound that is widely used in scientific research. It is a colorless, odorless, and highly soluble crystalline solid that is stable in air and water. TBCFPPC has a variety of applications in the fields of chemistry, biology, and biochemistry, and is an important tool for research in areas such as drug development and drug delivery.
Applications De Recherche Scientifique
General Use in Organic Synthesis
- Application Summary : This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities.
- Results or Outcomes : The outcomes are the production of a variety of bioactive molecules with potential applications in pharmaceuticals .
Specific Study Involving Synthesis and Biological Evaluation
- Application Summary : In a specific study, two derivatives of N-Boc piperazine, including “Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate”, were synthesized and evaluated for their biological activity .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Synthesis of Bioactive Molecules
- Application Summary : This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
- Results or Outcomes : The outcomes are the production of a variety of bioactive molecules with potential applications in pharmaceuticals .
Synthesis and Biological Evaluation of Derivatives
- Application Summary : In a specific study, two derivatives of N-Boc piperazine, including “Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate”, were synthesized and evaluated for their biological activity .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Synthesis of Bioactive Molecules
- Application Summary : This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
- Results or Outcomes : The outcomes are the production of a variety of bioactive molecules with potential applications in pharmaceuticals .
Synthesis and Biological Evaluation of Derivatives
- Application Summary : In a specific study, two derivatives of N-Boc piperazine, including “Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate”, were synthesized and evaluated for their biological activity .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Propriétés
IUPAC Name |
tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-8-6-19(7-9-20)15-5-4-13(12-21)10-14(15)11-18/h4-5,10,12H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLMFMWWXKLTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



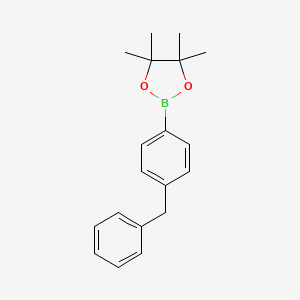
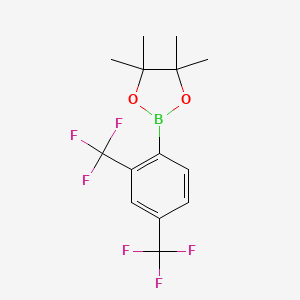
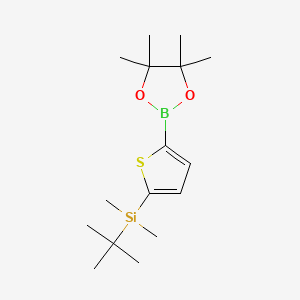
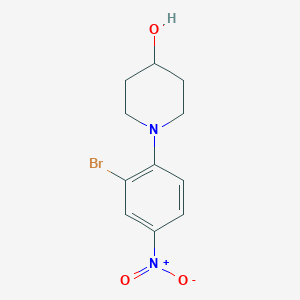
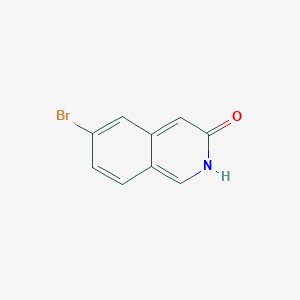
![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
